Benzoximate
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Overview
Description
Benzomate, also known as ethyl 0-benzoyl 3-chloro-2,6-dimethoxybenzohydroximic acid, is a chemical compound primarily used as an acaricide. It exhibits high efficacy against mites, particularly the citrus red mite, Panonychus citri. Benzomate was first introduced in Japan in 1971 and has since been utilized in various agricultural applications to control mite populations .
Mechanism of Action
Target of Action
Benzoximate is an acaricide, primarily targeting spider mites . .
Mode of Action
It is known to be non-systemic, acting through contact and stomach action .
Pharmacokinetics
It is known to have low water solubility and is quite volatile .
Result of Action
This compound acts as an acaricide, effectively controlling spider mites when it was in use .
Action Environment
The efficacy and stability of this compound, like many pesticides, can be influenced by various environmental factors. Its low water solubility and high volatility suggest that it might be less effective in wet conditions and could easily evaporate in hot conditions . .
Biochemical Analysis
Biochemical Properties
It is known that Benzoximate has a low water solubility and is quite volatile . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not clearly defined in the available literature.
Cellular Effects
It is known that this compound is not highly toxic to mammals but is considered an eye irritant
Molecular Mechanism
It is known that this compound is a non-systemic compound with contact and stomach action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzomate involves several key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor to introduce the ethyl group.
Esterification: This step involves the esterification of the intermediate product to form the ester linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of benzomate typically follows the same synthetic route but on a larger scale. The process involves:
Reacting benzoic acid with ethanol: in the presence of a catalyst to form ethyl benzoate.
Chlorinating the ethyl benzoate: using chlorine gas under controlled conditions to introduce the chlorine atoms.
Purifying the final product: through recrystallization or distillation to obtain high-purity benzomate
Chemical Reactions Analysis
Types of Reactions: Benzomate undergoes several types of chemical reactions, including:
Oxidation: Benzomate can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of benzomate can lead to the formation of reduced derivatives with different functional groups.
Substitution: Benzomate can undergo substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms
Scientific Research Applications
Benzomate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on mite populations and its potential use in integrated pest management.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetics.
Industry: Utilized in the formulation of acaricidal products for agricultural use
Comparison with Similar Compounds
Benzocaine: A local anesthetic with a similar structure but different applications.
Procaine: Another local anesthetic with structural similarities.
Tetracaine: A potent local anesthetic used in medical applications.
Uniqueness of Benzomate:
Acaricidal Activity: Unlike the other compounds mentioned, benzomate is specifically designed for use as an acaricide.
Chlorine Substitution: The presence of chlorine atoms in benzomate enhances its efficacy against mites compared to other similar compounds
Benzomate stands out due to its specific application in agriculture and its unique chemical structure that imparts high efficacy against mite populations.
Properties
CAS No. |
29104-30-1 |
---|---|
Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3 |
InChI Key |
BZMIHNKNQJJVRO-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |
SMILES |
CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |
Appearance |
Solid powder |
melting_point |
73.0 °C |
29104-30-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzomate benzoximate |
vapor_pressure |
3.38e-06 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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